7-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one
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Overview
Description
7-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activity
A study by Trykowska Konc et al. (2011) explored the synthesis of O-aminoalkyl substituted 7-hydroxycoumarins, which are structurally related to 7-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one, to evaluate their antibacterial and anticancer activities. Using both conventional and microwave-assisted synthetic procedures, the research demonstrated the potential of these compounds in medicinal chemistry, particularly those with an N,N-diethylamino part and an acetyl group at specific positions showing high activity (Trykowska Konc et al., 2011).
Antihypertensive and Antiarrhythmic Properties
Research by Abrego et al. (2010) synthesized a compound with structural similarities, focusing on its antihypertensive and antiarrhythmic properties. This work contributes to understanding the structural requirements for cardiovascular activity in this class of compounds, highlighting the importance of specific substituents and their positions for enhancing therapeutic effects (Abrego et al., 2010).
Anticorrosion Performance
Douche et al. (2020) investigated the anti-corrosion potency of 8-hydroxyquinoline derivatives, structurally related to the compound , in acidic media for mild steel. This study not only revealed the compounds' effectiveness in protecting against corrosion but also their interaction mechanisms with metal surfaces, providing insights into their potential applications in industrial and engineering contexts (Douche et al., 2020).
Synthesis and DNA / BSA Binding Studies
Raj (2020) focused on synthesizing novel derivatives and examining their DNA-binding interactions and protein-binding interactions with BSA. This research provides valuable insights into the potential biological applications of such compounds, including their interactions at the molecular level and implications for drug design and development (Raj, 2020).
Metabolism and Activity Enhancement
Balani et al. (1995) described the metabolism of a potent HIV-1 protease inhibitor, leading to the production of more active metabolites. This study underscores the importance of metabolic transformations in enhancing the pharmacological activity of compounds, providing a pathway for the development of more effective therapeutic agents (Balani et al., 1995).
Adamantane-Isothiourea Hybrid Derivatives
Al-Wahaibi et al. (2017) synthesized adamantane-isothiourea hybrid derivatives, showcasing their antimicrobial and hypoglycemic activities. This research highlights the versatility of hybrid molecules in addressing multiple therapeutic targets, suggesting a promising direction for future drug discovery and development efforts (Al-Wahaibi et al., 2017).
Future Directions
The study I mentioned earlier evaluated the synthesized compounds for their anticancer activity as inhibitors of ATR kinase, a master regulator of the DDR pathway . This suggests that 7-Hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one and similar compounds could have potential applications in cancer treatment.
Properties
IUPAC Name |
7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-19(15-5-3-2-4-6-15)20(24)16-7-8-18(23)17(21(16)26-14)13-22-9-11-25-12-10-22/h2-8,23H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSISILCABZETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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